molecular formula C16H18N2OS B2356981 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea CAS No. 1203060-68-7

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea

Cat. No.: B2356981
CAS No.: 1203060-68-7
M. Wt: 286.39
InChI Key: OMGDUXSOWQDBHD-UHFFFAOYSA-N
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Description

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea is a synthetic organic compound that features a unique combination of a thiophene ring, a cyclopropyl group, and a p-tolyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Thiophene Functionalization: The thiophene ring is functionalized through electrophilic substitution reactions, introducing the desired substituents.

    Urea Formation: The final step involves the reaction of the cyclopropyl-thiophene intermediate with p-tolyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the p-tolyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the urea moiety may produce corresponding amines.

Scientific Research Applications

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The thiophene ring and cyclopropyl group may interact with biological macromolecules, affecting their function. The urea moiety can form hydrogen bonds with target proteins, influencing their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(Furan-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea: Similar structure with a furan ring instead of a thiophene ring.

    1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(phenyl)urea: Similar structure with a phenyl group instead of a p-tolyl group.

Uniqueness

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-12-4-6-13(7-5-12)18-15(19)17-11-16(8-9-16)14-3-2-10-20-14/h2-7,10H,8-9,11H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGDUXSOWQDBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2(CC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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